

In-depth Technical Guide: Physicochemical Properties of Methyl o-tolyl sulfide

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Compound of Interest

Compound Name: Methyl o-tolyl sulfide

Cat. No.: B076835

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This guide provides essential physicochemical data for **Methyl o-tolyl sulfide**, a compound of interest to researchers, scientists, and professionals in drug development. All quantitative information is summarized for clarity and ease of comparison.

Core Molecular Data

Methyl o-tolyl sulfide, also known by its IUPAC name 1-methyl-2-(methylthio)benzene, is an organic sulfur compound.^{[1][2]} The foundational molecular details are presented below.

Property	Value	Source
Molecular Formula	C8H10S	[1][2]
Molecular Weight	138.230 g/mol	[2]
CAS Registry Number	14092-00-3	[1][2]
IUPAC Standard InChI	InChI=1S/C8H10S/c1-7-5-3-4-6-8(7)9-2/h3-6H,1-2H3	[2]
IUPAC Standard InChIKey	BHWJMPDCCDMCKC-UHFFFAOYSA-N	[2]
SMILES	<chem>CSc1ccccc1C</chem>	[1]

Experimental and Predicted Properties

While extensive experimental data for **Methyl o-tolyl sulfide** is not broadly available, the following table includes key predicted physicochemical properties that are valuable in research and development contexts.

Property	Value	Unit	Source (if available)
Standard Gibbs free energy of formation ($\Delta_f G^\circ$)	152.38	kJ/mol	[1]
Enthalpy of formation at standard conditions ($\Delta_f H^\circ_{\text{gas}}$)	kJ/mol		
Enthalpy of fusion at standard conditions ($\Delta_{\text{fus}} H^\circ$)	kJ/mol		
Enthalpy of vaporization at standard conditions ($\Delta_{\text{vap}} H^\circ$)	kJ/mol		
Ideal gas heat capacity (C_p, gas)	J/mol×K	[1]	
Normal Boiling Point Temperature (T_{boil})	K	[1]	
Normal melting (fusion) point (T_{fus})	K	[1]	
Critical Temperature (T_c)	K	[1]	
Critical Pressure (P_c)	kPa	[1]	
Critical Volume (V_c)	m ³ /kmol	[1]	
Octanol/Water partition coefficient ($\log P_{\text{oct/wat}}$)	[1]		
Log10 of Water solubility ($\log_{10} \text{WS}$)	mol/l	[1]	

McGowan's

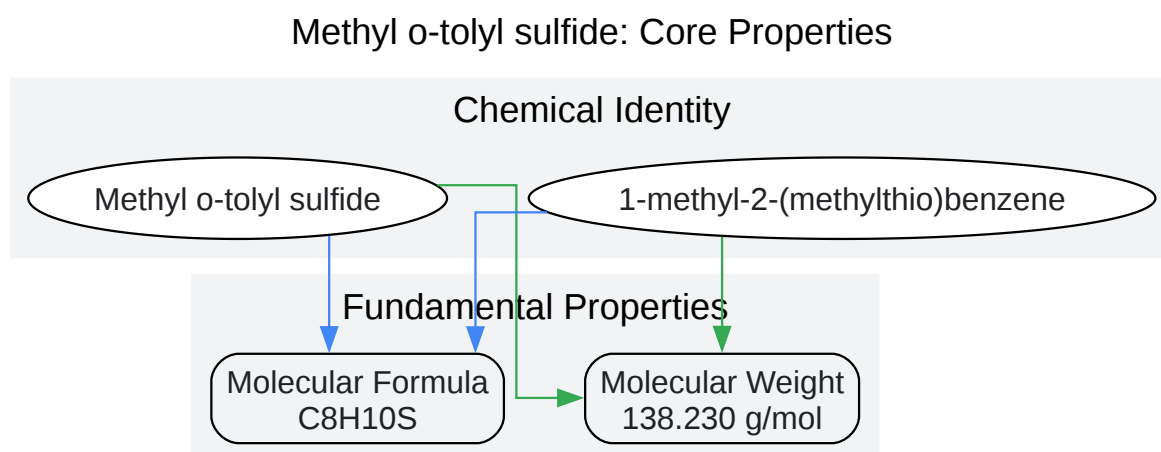
characteristic volume ml/mol [1]

(McVol)

Note: Blank fields indicate that the data was not readily available from the cited sources.

Visualization of Molecular Identity

To provide a clear visual representation of the compound's identity, the following diagram illustrates the relationship between its common name, IUPAC name, and its fundamental molecular properties.



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Caption: Relationship between the identifiers and fundamental properties of **Methyl o-tolyl sulfide**.

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References

- 1. Benzene, 1-methyl-2-(methylthio)- (CAS 14092-00-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Benzene, 1-methyl-2-(methylthio)- [webbook.nist.gov]
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